Fumaronitrile

Catalog No.
S561653
CAS No.
764-42-1
M.F
C4H2N2
M. Wt
78.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fumaronitrile

CAS Number

764-42-1

Product Name

Fumaronitrile

IUPAC Name

(E)-but-2-enedinitrile

Molecular Formula

C4H2N2

Molecular Weight

78.07 g/mol

InChI

InChI=1S/C4H2N2/c5-3-1-2-4-6/h1-2H/b2-1+

InChI Key

KYPOHTVBFVELTG-OWOJBTEDSA-N

SMILES

C(=CC#N)C#N

solubility

less than 1 mg/mL at 70° F (NTP, 1992)

Synonyms

fumarodinitrile, fumaronitrile

Canonical SMILES

C(=CC#N)C#N

Isomeric SMILES

C(=C/C#N)\C#N

The exact mass of the compound Fumaronitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17555. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fumaronitrile (trans-1,2-dicyanoethylene, CAS: 764-42-1) is a highly crystalline, electron-deficient alkene widely utilized as a dienophile in Diels-Alder cycloadditions, a mild electron acceptor in charge-transfer complexes, and a rigid precursor for advanced heterocycles and copolymers [1]. As the thermodynamically stable trans-isomer of dicyanoethylene, it features a highly conjugated π-system coupled with two strongly electron-withdrawing cyano groups. In procurement and material selection, fumaronitrile is prioritized for its optimal balance of high reactivity and excellent bench stability, offering a highly processable, solid-state alternative to volatile, toxic, or low-melting liquid nitriles[2].

Substituting fumaronitrile with its cis-isomer (maleonitrile), mono-substituted analogs (acrylonitrile), or fully substituted counterparts (tetracyanoethylene, TCNE) fundamentally alters process kinetics, handling requirements, and product stereochemistry [1]. Maleonitrile melts near room temperature (32 °C), complicating weighing and purification, and is prone to spontaneous isomerization to fumaronitrile under thermal or basic conditions [2]. Acrylonitrile is highly toxic, volatile, and reacts nearly two orders of magnitude slower in standard cycloadditions. Conversely, TCNE is a 'superelectrophile' with an electron affinity so high that it often leads to uncontrolled side reactions, polymerization, or rapid degradation in the presence of atmospheric moisture [3]. Fumaronitrile occupies a precise 'Goldilocks' zone of reactivity and stability that these alternatives cannot replicate.

Superior Handling and Processability via High Melting Point

A critical procurement differentiator for fumaronitrile is its physical state at ambient conditions. Fumaronitrile is a stable crystalline solid with a melting point of 93–96 °C, whereas its cis-isomer, maleonitrile, melts at just 32 °C [1]. In practical laboratory and industrial settings, maleonitrile often presents as a difficult-to-handle waxy solid or liquid that is challenging to purify by simple recrystallization. Fumaronitrile's higher melting point allows for straightforward isolation, accurate weighing, and long-term storage without degradation or phase changes [2].

Evidence DimensionMelting Point
Target Compound Data93–96 °C (Crystalline solid)
Comparator Or BaselineMaleonitrile (32 °C, low-melting solid/liquid)
Quantified Difference>60 °C higher melting point
ConditionsStandard ambient atmospheric pressure

Solid-state handling significantly reduces the operational complexity, weighing errors, and purification costs associated with low-melting or liquid reagents.

Accelerated Diels-Alder Kinetics vs. Mono-Cyano Analogs

Fumaronitrile exhibits highly accelerated reaction kinetics in Diels-Alder cycloadditions compared to mono-substituted analogs. In the benchmark reaction with cyclopentadiene in dioxane at 20 °C, the relative reaction rates for acrylonitrile, maleonitrile, and fumaronitrile are 1 : 77.9 : 88.5, respectively [1]. This demonstrates that fumaronitrile reacts nearly 90 times faster than acrylonitrile and approximately 14% faster than maleonitrile, driving higher yields and shorter reaction times for complex bicyclic syntheses [2].

Evidence DimensionRelative Diels-Alder Reaction Rate
Target Compound Data88.5
Comparator Or BaselineAcrylonitrile (1.0) and Maleonitrile (77.9)
Quantified Difference88.5-fold faster than acrylonitrile; 1.13-fold faster than maleonitrile
ConditionsReaction with cyclopentadiene in dioxane at 20 °C

Faster cycloaddition kinetics translate directly to reduced reactor time, lower energy consumption, and higher throughput in the synthesis of complex organic frameworks.

Controlled Electron Affinity for Photoredox and CT Complexes

While strong electron acceptors are crucial for charge-transfer (CT) complexes and photoredox catalysis, over-reactivity can cause rapid degradation. Fumaronitrile possesses a gas-phase adiabatic electron affinity (EA) of 1.21 ± 0.02 eV [1]. This is significantly lower than that of the superelectrophile tetracyanoethylene (TCNE), which has an EA of approximately 2.88 eV[2]. This moderated electron affinity allows fumaronitrile to act as a stable, controlled electron acceptor without the extreme moisture sensitivity and uncontrolled polymerization risks associated with TCNE.

Evidence DimensionAdiabatic Electron Affinity (EA)
Target Compound Data1.21 ± 0.02 eV
Comparator Or BaselineTetracyanoethylene (TCNE) (~2.88 eV)
Quantified Difference~1.67 eV lower electron affinity
ConditionsGas-phase spectroscopic determination

Provides a stable, mild electron acceptor profile that prevents unwanted side reactions and moisture degradation during sensitive photoredox and charge-transfer applications.

Stereoselective Synthesis of Bicyclic Frameworks

Due to its high Diels-Alder reaction rate (88.5x faster than acrylonitrile) and trans-geometry, fumaronitrile is the preferred dienophile for constructing complex, stereodefined bicyclic and polycyclic systems. It ensures high yields and strict preservation of the trans-stereochemistry in the resulting cycloadducts, which is critical for pharmaceutical intermediates and natural product total synthesis [1].

Organic Photoredox Catalysis and Radical Trapping

With a precisely tuned electron affinity of 1.21 eV, fumaronitrile serves as an ideal mild oxidant and radical trap in photoredox catalytic cycles. It avoids the rapid degradation and non-specific reactivity seen with TCNE, allowing for controlled single-electron transfer (SET) processes and the formation of stable radical anions under visible light irradiation [2].

High-Performance Copolymer Production

In polymer chemistry, fumaronitrile is utilized as a solid, easily processable comonomer to introduce electron-deficient nitrile groups into polymer backbones. Its high melting point (93–96 °C) and thermodynamic stability make it vastly superior to maleonitrile and volatile acrylonitrile for precise, reproducible batch formulations in advanced materials science [3].

Physical Description

Fumaronitrile appears as needles or brown crystalline solid. (NTP, 1992)

XLogP3

-0.2

Boiling Point

367 °F at 760 mm Hg (NTP, 1992)
186.0 °C

Density

0.9416 at 232 °F (NTP, 1992)

LogP

-0.25 (LogP)

Melting Point

206.2 °F (NTP, 1992)
96.8 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (90.91%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

764-42-1

Wikipedia

(E)-1,2-Dicyanoethylene

General Manufacturing Information

2-Butenedinitrile, (2E)-: INACTIVE

Dates

Last modified: 08-15-2023
Mu et al. E- and Z-, di- and tri-substituted alkenyl nitriles through catalytic cross-metathesis. Nature Chemistry, doi: 10.1038/s41557-019-0233-x, published online 1 April 2019

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